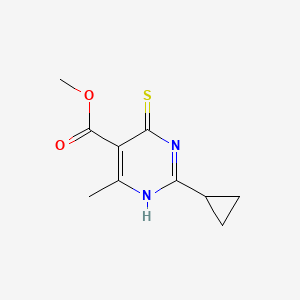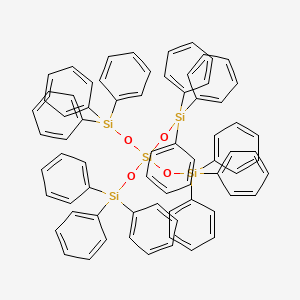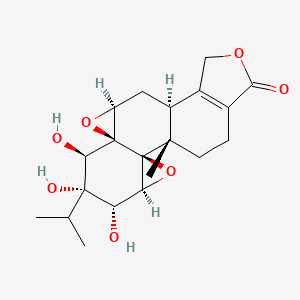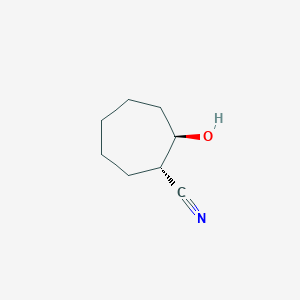
(1S,2R)-2-hydroxycycloheptane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2R)-2-hydroxycycloheptane-1-carbonitrile is a chiral compound with significant importance in organic chemistry. It is characterized by its unique stereochemistry, which makes it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. The compound’s structure includes a hydroxyl group and a nitrile group attached to a cycloheptane ring, providing it with distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-hydroxycycloheptane-1-carbonitrile can be achieved through several methods. One common approach involves the enantioselective reduction of a suitable precursor, such as a ketone or an imine, using chiral catalysts or biocatalysts. For example, the use of imine reductases from Streptomyces viridochromogenes has been reported to achieve high enantioselectivity in the synthesis of similar compounds .
Industrial Production Methods
Industrial production of this compound often involves the use of enzymatic processes due to their high selectivity and efficiency. Enzymatic resolution methods, such as kinetic resolution using lipases or esterases, are commonly employed to obtain the desired enantiomer in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2R)-2-hydroxycycloheptane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of cycloheptanone derivatives.
Reduction: Formation of cycloheptane-1-amine derivatives.
Substitution: Formation of cycloheptane derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
(1S,2R)-2-hydroxycycloheptane-1-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and stereoselective processes.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring specific stereochemistry.
Industry: Utilized in the production of fine chemicals and as a precursor for agrochemicals
Wirkmechanismus
The mechanism of action of (1S,2R)-2-hydroxycycloheptane-1-carbonitrile involves its interaction with specific molecular targets, depending on its application. For instance, in enzymatic reactions, the compound’s stereochemistry plays a crucial role in determining its binding affinity and reactivity with the enzyme’s active site. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,2R)-2-bromocyclopentanol: Another chiral compound with similar stereochemistry but different functional groups.
(1S,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine: Shares the (1S,2R) configuration but has a cyclopropane ring instead of a cycloheptane ring.
(1S,2R)-(+)-Ephedrine: A well-known chiral compound used in pharmaceuticals.
Uniqueness
(1S,2R)-2-hydroxycycloheptane-1-carbonitrile is unique due to its specific combination of a hydroxyl group and a nitrile group on a cycloheptane ring. This combination provides distinct reactivity and makes it a valuable intermediate in various synthetic pathways.
Eigenschaften
Molekularformel |
C8H13NO |
|---|---|
Molekulargewicht |
139.19 g/mol |
IUPAC-Name |
(1S,2R)-2-hydroxycycloheptane-1-carbonitrile |
InChI |
InChI=1S/C8H13NO/c9-6-7-4-2-1-3-5-8(7)10/h7-8,10H,1-5H2/t7-,8+/m0/s1 |
InChI-Schlüssel |
UUKOIADLIKOKAF-JGVFFNPUSA-N |
Isomerische SMILES |
C1CC[C@H]([C@@H](CC1)O)C#N |
Kanonische SMILES |
C1CCC(C(CC1)O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


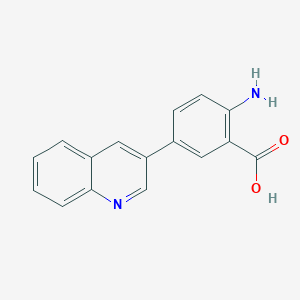
![1-([1,2,4]Triazolo[4,3-a]pyrazin-6-yl)ethan-1-one](/img/structure/B12829812.png)
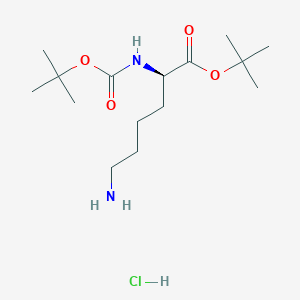
![5-ethoxy-2-propyl-1H-benzo[d]imidazole](/img/structure/B12829834.png)



![(3',4'-Dihydro-2'h-spiro[cyclopropane-1,1'-naphthalen]-2-yl)methanamine](/img/structure/B12829869.png)
![N-Methyl-N-(thiophen-2-ylmethyl)benzo[d][1,3]dioxol-5-amine](/img/structure/B12829883.png)
![(1H-Benzo[d]imidazol-2-yl)sulfanol](/img/structure/B12829890.png)
